molecular formula C7H7BrFNO B2698721 3-Bromo-2-fluoro-6-methoxyaniline CAS No. 1519458-46-8

3-Bromo-2-fluoro-6-methoxyaniline

Cat. No.: B2698721
CAS No.: 1519458-46-8
M. Wt: 220.041
InChI Key: DYYFJEFOAVDMJB-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-methoxyaniline typically involves the halogenation and methoxylation of aniline derivatives. One common method includes:

    Halogenation: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.

    Methoxylation: Finally, the fluorinated intermediate undergoes methoxylation using methanol and a base to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-6-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-methoxyaniline: Similar structure but lacks the bromine atom.

    3-Fluoro-2-methoxyaniline: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-2-fluoro-6-methoxyaniline is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the aniline ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-2-fluoro-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFJEFOAVDMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519458-46-8
Record name 3-bromo-2-fluoro-6-methoxyaniline
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